5-硝基萘-2,3-二醇

描述

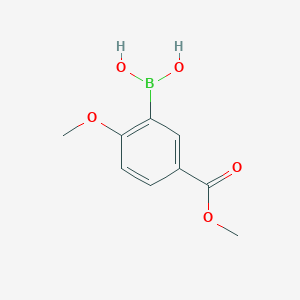

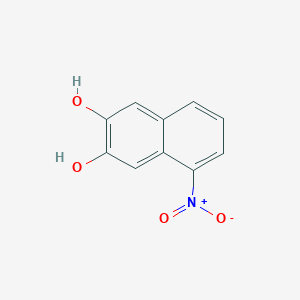

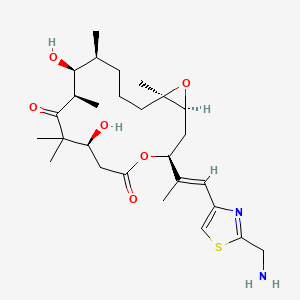

5-Nitronaphthalene-2,3-diol is an organic compound with the molecular formula C10H7NO4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon . The CAS number for this compound is 77542-54-2 .

Synthesis Analysis

The synthesis of 5-Nitronaphthalene-2,3-diol can be achieved through a reaction involving CsF and CH2Br2 . The mixture is stirred at room temperature for 1.5 hours, then heated at 115°C for 2.5 hours. After dilution with AcOEt and filtration, the resulting solid is recrystallized from AcOEt .Molecular Structure Analysis

The molecular structure of 5-Nitronaphthalene-2,3-diol consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key for this compound is LDYYFPIQYNIWIW-UHFFFAOYSA-N .Chemical Reactions Analysis

Naphthalene derivatives, including 5-Nitronaphthalene-2,3-diol, exhibit unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which results in high quantum yield and excellent photostability .Physical and Chemical Properties Analysis

5-Nitronaphthalene-2,3-diol has a molecular weight of 205.17 g/mol . It exhibits unique photophysical properties, including high quantum yield and excellent photostability . These characteristics make it a promising candidate for the construction of organic electronic appliances .科学研究应用

有机催化

5-硝基萘-2,3-二醇: 可用作合成有机催化剂的构建单元。这些催化剂对于活化化学反应中的醇类至关重要。 例如,从这些化合物衍生的硼酸可以以选择性和温和的方式催化羟基官能化 。 这在邻二醇的单磷酸化和苄基醇和酮的还原脱氧中特别有用 .

自修复聚合物和水凝胶

该化合物的二醇基团可以与硼酸反应形成硼酸酯,这对自修复聚合物和水凝胶的开发至关重要 。 这些材料能够在损坏后恢复其原始性能,使其在各种技术应用中具有价值,特别是在生物医学领域,如药物递送和医疗保健监测 .

动态共价化学

5-硝基萘-2,3-二醇: 由于其反应位点,可以参与动态共价化学。这种特性使其能够形成可逆键,这对于创建刺激响应材料至关重要。 这些材料可以根据环境因素(如 pH 值、温度或特定分子的存在)改变其性能 .

硼杂环的合成

该二醇可用于合成硼杂环,这些化合物是含有环状结构中的硼的化合物。 这些杂环在催化醇的亲核和亲电活化方面显示出希望,这是开发新催化工艺的重要一步 .

生物信号传感

由于其结构特征,5-硝基萘-2,3-二醇 可被掺入对生物信号敏感的聚合物中。 这使得能够开发出能够响应生物条件变化的材料,例如血液中葡萄糖的浓度,这对糖尿病监测特别有用 .

材料科学研究

该化合物在材料科学研究中也很有价值,它可用于探索新材料的性能和应用。 其分子结构允许在分子水平上研究各种相互作用,这可能导致开发具有独特性能的创新材料.

安全和危害

The safety data sheet for 1-Nitronaphthalene, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It is also suspected of causing cancer . Similar precautions may apply to 5-Nitronaphthalene-2,3-diol, but specific safety data for this compound was not found in the search results.

属性

IUPAC Name |

5-nitronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYFPIQYNIWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453442 | |

| Record name | 5-nitro-2,3-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77542-54-2 | |

| Record name | 5-nitro-2,3-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)